

Application Notes & Protocols: In Vivo Administration of PF-07321332 (Nirmatrelvir) in Mouse Models

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Compound of Interest

Compound Name: PF-739

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Introduction

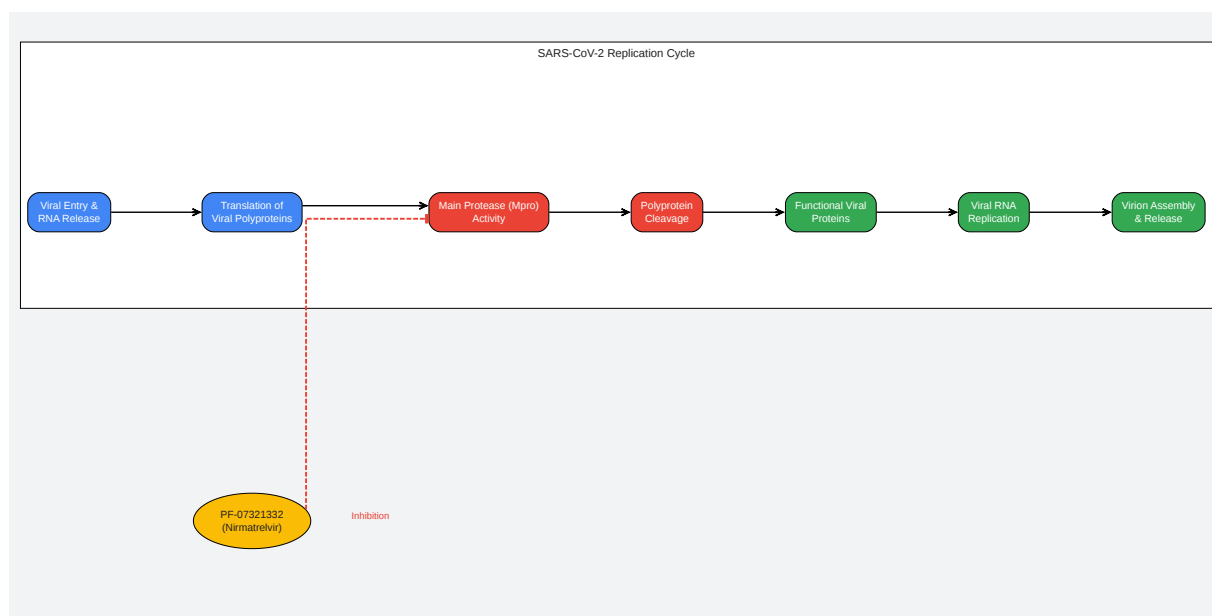
PF-07321332, also known as nirmatrelvir, is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] It is the active component of Paxlovid™, co-packaged with ritonavir to enhance its pharmacokinetic profile.[2][3][4] Nirmatrelvir has demonstrated significant antiviral activity against SARS-CoV-2 and other coronaviruses in vitro and has shown efficacy in mouse models of COVID-19.[1][5] Its development has focused on oral administration to provide a convenient treatment option for non-hospitalized patients.[2][4]

These application notes provide a summary of available data and detailed protocols for the oral administration of PF-07321332 (nirmatrelvir) in mice, based on published preclinical studies. Currently, literature primarily details the oral gavage route of administration, and as such, a direct comparison with subcutaneous injection is not available.

Mechanism of Action: SARS-CoV-2 Main Protease Inhibition

Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease essential for the viral life cycle, responsible for cleaving polyproteins translated from viral RNA into functional proteins required for viral replication. By

binding to the active site of Mpro, nirmatrelvir blocks this process, thereby inhibiting viral replication.[2]



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Caption: Mechanism of action of PF-07321332 (Nirmatrelvir).

In Vivo Data Summary (Oral Administration)

The following tables summarize quantitative data from studies administering PF-07321332 (nirmatrelvir) to mice via oral gavage.

Table 1: Pharmacokinetic Parameters of Nirmatrelvir in Rodents

| Species | Route | Bioavailability (F%) | Plasma Clearance (mL/min/kg) | Half-life (t _{1/2}) | Reference |
|---------|-------|----------------------|------------------------------|-------------------------------|-----------|
| Rat | Oral | 34-50% | 27.2 | 5.1 hours | [3] |

Note: Specific pharmacokinetic data in mice were not detailed in the reviewed sources, but rat data is provided as a relevant rodent model.

Table 2: Efficacy Study Dosing Parameters in Mouse Models

| Mouse Model | Dosage (mg/kg, mpk) | Dosing Regimen | Outcome | Reference |
|---------------------------------------|---------------------|---------------------------------|---|-----------|
| SARS-CoV-2 MA10 infected BALB/c | 300 mpk | Twice daily (BID) | Protected from weight loss, decreased pulmonary viral loads | [2] |
| SARS-CoV-2 MA10 infected BALB/c | 1000 mpk | Twice daily (BID) | Protected from weight loss, decreased pulmonary viral loads | [2] |
| K18-hACE2 transgenic | 150 mpk | Twice daily (BID) for 3 days | Plasma concentration of 1.39 ± 0.73 µM (4h post-last dose) | [5] |

Experimental Protocols

The following protocols are generalized from methodologies reported in preclinical studies of nirmatrelvir. Researchers should adapt these protocols based on specific experimental needs, institutional guidelines (IACUC), and animal models.

Preparation of Dosing Solution

- Objective: To prepare a formulation of PF-07321332 suitable for oral gavage in mice.
- Materials:
 - PF-07321332 (Nirmatrelvir) powder
 - Vehicle (e.g., 0.5% w/v methylcellulose in water, or as specified by the supplier/study)
 - Sterile water
 - Mortar and pestle (optional, for suspension)
 - Magnetic stirrer and stir bar
 - Appropriate balance and glassware
- Protocol:
 - Calculate the required amount of nirmatrelvir and vehicle based on the desired concentration and final volume. The concentration will depend on the target dose (mg/kg) and a standard dosing volume (e.g., 10 mL/kg).
 - If preparing a suspension, triturate the nirmatrelvir powder with a small amount of the vehicle to create a uniform paste.
 - Gradually add the remaining vehicle to the paste while stirring continuously.
 - Place the mixture on a magnetic stirrer and mix until a homogenous suspension is achieved. Maintain stirring during the dosing procedure to ensure uniform delivery.
 - Prepare the formulation fresh daily unless stability data indicates otherwise.

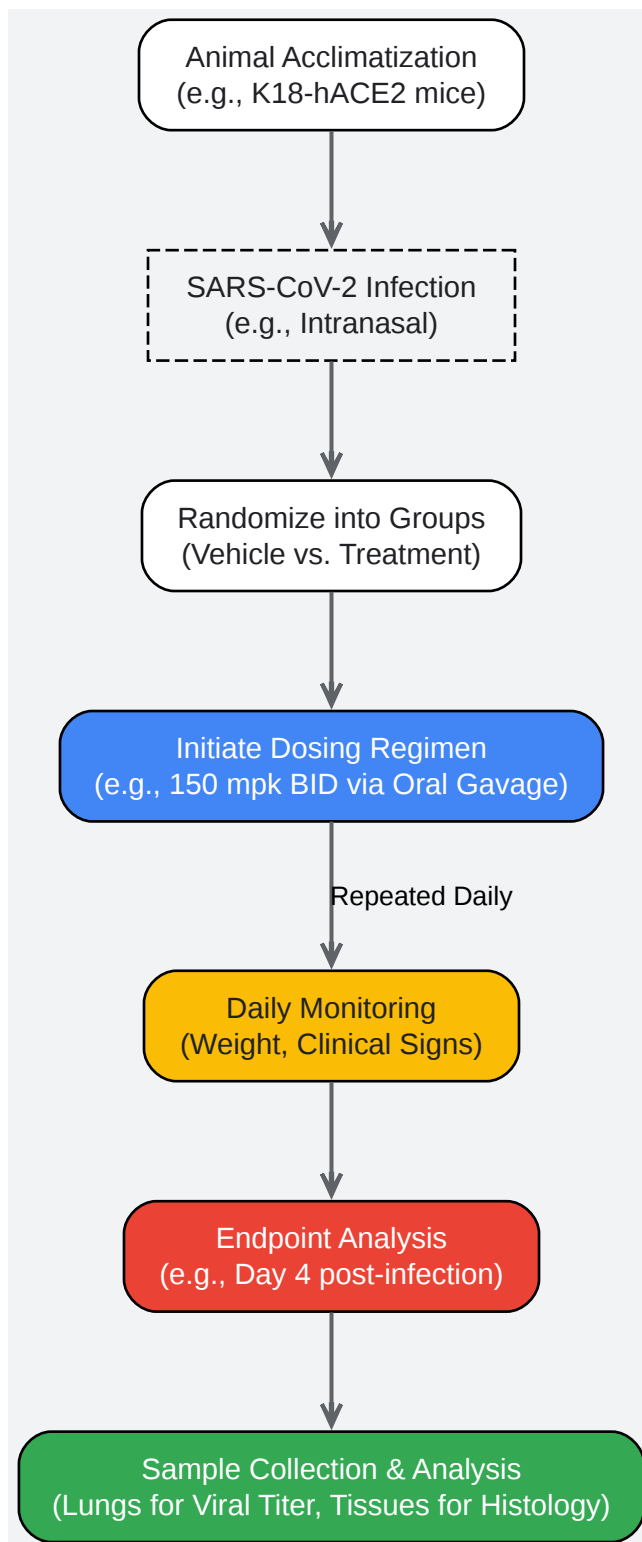
Oral Gavage Administration Protocol

- Objective: To administer PF-07321332 to mice accurately and safely via oral gavage.
- Materials:

- Prepared nirmatrelvir dosing solution
- Appropriately sized mice (e.g., BALB/c or K18-hACE2 transgenic)
- Sterile oral gavage needles (20-22 gauge, with a ball tip)
- 1 mL syringes
- Protocol:
 - Weigh each mouse to determine the precise volume of the dosing solution to be administered. For a 10 mL/kg volume, a 25g mouse would receive 0.25 mL.
 - Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
 - Draw the calculated volume of the (continuously stirred) dosing solution into the syringe.
 - Insert the gavage needle into the mouse's mouth, passing it along the side of the mouth over the tongue.
 - Gently advance the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.
 - Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
 - Withdraw the needle smoothly and return the mouse to its cage.
 - Monitor the animal for any signs of distress or incorrect administration (e.g., fluid from the nose, difficulty breathing).
 - For efficacy studies, administration typically begins shortly after viral infection (e.g., 4 hours post-infection) and continues on a set schedule (e.g., every 12 hours).^[5]

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of PF-07321332 in a mouse model of SARS-CoV-2 infection.



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Caption: General workflow for a mouse efficacy study of Nirmatrelvir.

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